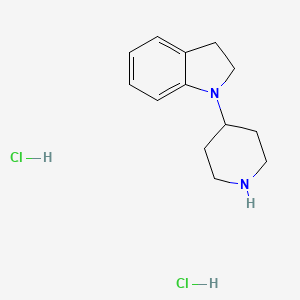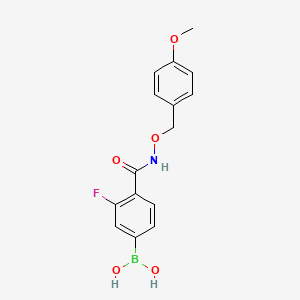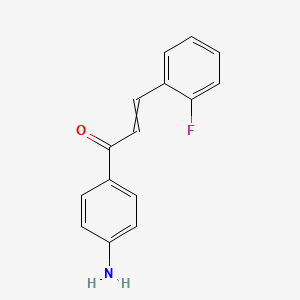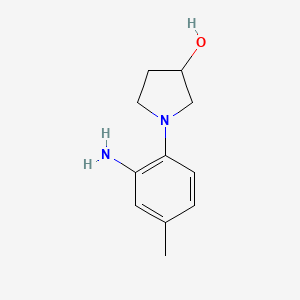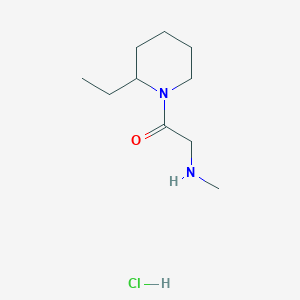
1-(3-Pyrrolidinyl)indoline dihydrochloride
Descripción general
Descripción
1-(3-Pyrrolidinyl)indoline dihydrochloride, commonly known as PI, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields of research and industry. It has the molecular formula C₁₂H₁₈Cl₂N₂ .
Synthesis Analysis
The synthesis of 1-(3-Pyrrolidinyl)indoline dihydrochloride and similar compounds often involves 1,3-dipolar cycloaddition reactions. For instance, a suitable one-pot sequential three-component synthesis of a series of new spiro [indoline-pyrrolidine] derivatives is described . Reactions proceeded through a 1,3-dipolar cycloaddition between azomethine ylides, generated in situ from the condensation of isatins with sarcosine, and trans -1,2-dibenzoylethylene as dipolarophile under conventional heating .Molecular Structure Analysis
The molecular structure of 1-(3-Pyrrolidinyl)indoline dihydrochloride is characterized by a pyrrolidinyl group attached to an indoline ring. The molecular weight of this compound is 261.19 g/mol.Aplicaciones Científicas De Investigación
Pharmacological Research
Indole derivatives, including compounds like “1-(3-Pyrrolidinyl)indoline dihydrochloride”, are widely studied for their pharmacological properties. They have been found to exhibit a range of biological activities, such as anti-inflammatory, antimicrobial, and anticancer effects. Research in this field focuses on synthesizing new indole compounds and testing their efficacy in various disease models .
Plant Biology
Indole compounds are also significant in plant biology, particularly as plant hormones. Indole-3-acetic acid, for example, is a well-known plant hormone involved in the regulation of plant growth and development. The study of “1-(3-Pyrrolidinyl)indoline dihydrochloride” could extend to its potential influence on plant physiology .
Material Science
In material science, indoline derivatives are explored for their potential use in creating new materials with unique properties. This includes the development of organic semiconductors, which are crucial for various electronic devices .
Chemical Synthesis
The compound’s role in chemical synthesis involves its use as an intermediate or a catalyst in the formation of more complex molecules. This is particularly relevant in the pharmaceutical industry, where indoline derivatives are key intermediates in drug synthesis .
Neurological Studies
Given the pyrrolidinyl group’s relevance to neurological activity, “1-(3-Pyrrolidinyl)indoline dihydrochloride” may be used in research related to neurodegenerative diseases or as a potential modulator of neural pathways .
Analytical Chemistry
Indoline derivatives can serve as reagents or standards in analytical chemistry procedures, aiding in the detection and quantification of various substances .
Environmental Science
Research may also extend to the environmental impact of indoline compounds, including their biodegradability and potential toxicity to ecosystems .
Computational Chemistry
Finally, computational studies often use indoline derivatives like “1-(3-Pyrrolidinyl)indoline dihydrochloride” to model interactions at the molecular level, which can predict the behavior of these compounds in real-world applications .
Safety and Hazards
Propiedades
IUPAC Name |
1-pyrrolidin-3-yl-2,3-dihydroindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-4-12-10(3-1)6-8-14(12)11-5-7-13-9-11;;/h1-4,11,13H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISPGFJCBJMNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyrrolidinyl)indoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




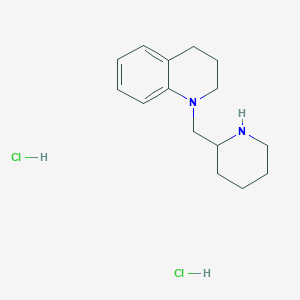
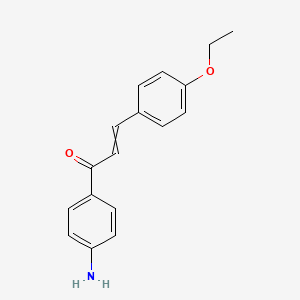
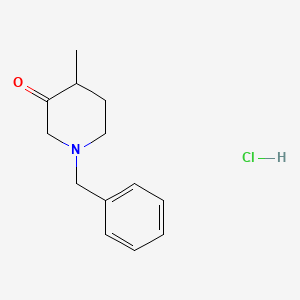
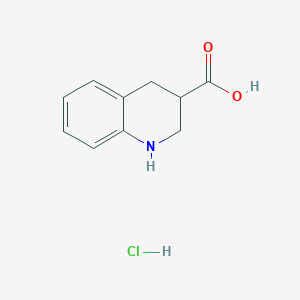
![5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392320.png)
